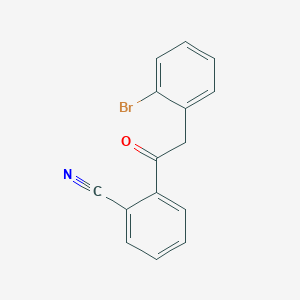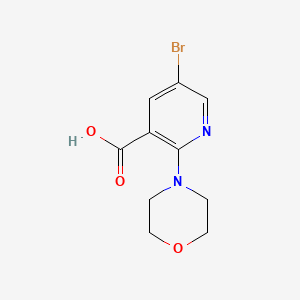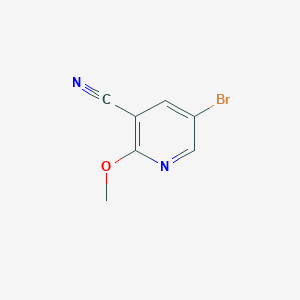
2-(2-Bromophenyl)-2'-cyanoacetophenone
Descripción general
Descripción
2-(2-Bromophenyl)-2’-cyanoacetophenone is an organic compound that belongs to the class of aromatic ketones It features a bromine atom attached to the phenyl ring and a cyano group attached to the acetophenone moiety
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-2’-cyanoacetophenone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Safety and Hazards
Direcciones Futuras
Borinic acids, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, have been studied recently . This suggests that bromophenyl compounds like “2-(2-Bromophenyl)-2’-cyanoacetophenone” might also have potential applications in these areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-2’-cyanoacetophenone typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The reaction of 2-bromobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-bromoacetophenone.
Reduction: The reduction of the nitro group to an amino group using a reducing agent such as tin and hydrochloric acid.
Diazotization and Sandmeyer Reaction: The conversion of the amino group to a cyano group via diazotization followed by the Sandmeyer reaction using copper(I) cyanide.
Industrial Production Methods
Industrial production methods for 2-(2-Bromophenyl)-2’-cyanoacetophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenyl)-2’-cyanoacetophenone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Addition: The carbonyl group in the acetophenone moiety can undergo nucleophilic addition reactions with nucleophiles such as Grignard reagents.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and catalysts like iron(III) chloride.
Nucleophilic Addition: Grignard reagents (RMgX) and solvents like diethyl ether.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Electrophilic Aromatic Substitution: Substituted aromatic compounds.
Nucleophilic Addition: Alcohols or other addition products.
Reduction: Amines.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)-2’-cyanoacetophenone involves its interaction with various molecular targets. The bromine atom and cyano group can participate in electrophilic and nucleophilic reactions, respectively, influencing the reactivity and binding affinity of the compound. The pathways involved include:
Electrophilic Attack: The bromine atom can undergo electrophilic substitution, affecting the aromatic ring’s reactivity.
Nucleophilic Attack: The cyano group can be targeted by nucleophiles, leading to the formation of new bonds and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoacetophenone: Lacks the cyano group, making it less versatile in certain reactions.
2-Cyanoacetophenone: Lacks the bromine atom, affecting its reactivity in electrophilic aromatic substitution.
2-(2-Chlorophenyl)-2’-cyanoacetophenone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-(2-Bromophenyl)-2’-cyanoacetophenone is unique due to the presence of both bromine and cyano groups, which provide a combination of electrophilic and nucleophilic sites. This dual functionality makes it a valuable compound in various chemical reactions and applications.
Propiedades
IUPAC Name |
2-[2-(2-bromophenyl)acetyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-14-8-4-2-5-11(14)9-15(18)13-7-3-1-6-12(13)10-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVORDZXQUNEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642306 | |
| Record name | 2-[(2-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-09-3 | |
| Record name | 2-[2-(2-Bromophenyl)acetyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)
